molecular formula C15H14BrNO B11179167 3-bromo-N-(3,5-dimethylphenyl)benzamide

3-bromo-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B11179167
M. Wt: 304.18 g/mol
InChI Key: WUSABNVWSIECFC-UHFFFAOYSA-N
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Description

3-bromo-N-(3,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO It is a member of the benzamide family, characterized by the presence of a bromine atom and a dimethylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3,5-dimethylphenyl)benzamide typically involves the bromination of N-(3,5-dimethylphenyl)benzamide. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts are often employed in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,5-dimethylphenyl)benzamide depends on its specific application. In biological systems, it may interact with proteins or enzymes, inhibiting their activity by binding to active sites or altering their conformation. The bromine atom can play a crucial role in these interactions by forming halogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-(3,5-dimethylphenyl)benzamide is unique due to the specific positioning of the bromine and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

3-bromo-N-(3,5-dimethylphenyl)benzamide

InChI

InChI=1S/C15H14BrNO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

WUSABNVWSIECFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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